REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:9]2[CH:18]=[C:17]([CH2:19][CH3:20])[S:16][C:10]=2[NH:11][C:12](=O)[CH2:13][N:14]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:22].C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:9]2[CH:18]=[C:17]([CH2:19][CH3:20])[S:16][C:10]=2[NH:11][C:12](=[S:22])[CH2:13][N:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C=1C2=C(NC(CN1)=O)SC(=C2)CC
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hours
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration with diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol-chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C=1C2=C(NC(CN1)=S)SC(=C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |